molecular formula C9H7N5O4S B1351801 5-(4-Methyl-3,5-dinitrophenyl)-1,3,4-thiadiazol-2-amine CAS No. 881041-13-0

5-(4-Methyl-3,5-dinitrophenyl)-1,3,4-thiadiazol-2-amine

Cat. No.: B1351801
CAS No.: 881041-13-0
M. Wt: 281.25 g/mol
InChI Key: VNGUGCPYUJBOKR-UHFFFAOYSA-N
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Description

5-(4-Methyl-3,5-dinitrophenyl)-1,3,4-thiadiazol-2-amine is a sophisticated chemical scaffold designed for advanced medicinal chemistry and drug discovery research. This compound features a 1,3,4-thiadiazole ring, a privileged structure in heterocyclic chemistry known for its significant biological potential and ability to confer favorable physicochemical properties, including good cell permeability and in vivo stability . Its primary research value lies in the investigation of novel antimicrobial and antitumor agents. The molecular architecture, which combines a 1,3,4-thiadiazole core with a dinitrophenyl substituent, is characteristic of compounds studied for their potent, broad-spectrum activity against mycobacterial strains, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis . The presence of the nitro groups is a key pharmacophoric element, as similar dinitro-aromatic compounds have been demonstrated to act via the disruption of mycobacterial cell wall biosynthesis through the inhibition of the essential bacterial enzyme decaprenylphosphoryl-β-D-ribose 2’-epimerase (DprE1) . Furthermore, structurally related 1,3,4-thiadiazole derivatives bearing the 3,5-dinitrophenyl group have shown promising in vitro antitumor activity against various human cancer cell lines, suggesting a potential application in oncology research . The 2-amino group on the thiadiazole ring provides an excellent handle for further chemical derivatization, making this compound a versatile and promising scaffold for developing new bioactive molecules and probing biological mechanisms. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

5-(4-methyl-3,5-dinitrophenyl)-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N5O4S/c1-4-6(13(15)16)2-5(3-7(4)14(17)18)8-11-12-9(10)19-8/h2-3H,1H3,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNGUGCPYUJBOKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])C2=NN=C(S2)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methyl-3,5-dinitrophenyl)-1,3,4-thiadiazol-2-amine typically involves the reaction of 4-methyl-3,5-dinitrobenzoic acid with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the thiadiazole ring. The reaction conditions often include the use of a strong acid such as sulfuric acid or hydrochloric acid, and the reaction is typically carried out at elevated temperatures to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent control of reaction conditions are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methyl-3,5-dinitrophenyl)-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiadiazoles depending on the nucleophile used.

Scientific Research Applications

5-(4-Methyl-3,5-dinitrophenyl)-1,3,4-thiadiazol-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.

    Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of dyes and pigments due to its vibrant color and stability.

Mechanism of Action

The mechanism of action of 5-(4-Methyl-3,5-dinitrophenyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. In biological systems, the compound may inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways. The presence of nitro groups and the thiadiazole ring contribute to its reactivity and ability to form stable complexes with target molecules.

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

Thiadiazole derivatives share a common 1,3,4-thiadiazole core but differ in aryl substituents, which critically influence their physicochemical and biological properties. Key structural analogs include:

Compound Name/Substituents Molecular Formula Molecular Weight Key Substituent Features References
5-(4-Methyl-3,5-dinitrophenyl)-1,3,4-thiadiazol-2-amine C₉H₇N₅O₄S* ~305.25* Electron-withdrawing nitro groups; lipophilic methyl group -
5-(4-Chloro-3-nitrophenyl)-1,3,4-thiadiazol-2-amine C₈H₅ClN₄O₂S 256.66 Chloro and nitro groups enhance electrophilicity
5-(3,5-Dimethylphenyl)-1,3,4-thiadiazol-2-amine C₁₀H₁₁N₃S 205.28 Electron-donating methyl groups; planar structure
5-(4-Pyridyl)-1,3,4-thiadiazol-2-amine C₇H₆N₄S 178.21 Pyridyl group enhances hydrogen bonding

*Calculated based on analogous compounds.

Key Observations :

  • Methyl groups (e.g., in 5-(3,5-Dimethylphenyl)-...) enhance lipophilicity and may improve membrane permeability .
  • Chloro substituents (e.g., in anticonvulsant derivatives) contribute to steric and electronic effects, influencing receptor interactions .

Key Trends :

  • Anticonvulsant activity is prominent in chloro- and phenoxy-substituted derivatives, with ED₅₀ values as low as 20.11 mg/kg .
  • Anticancer activity correlates with electron-withdrawing substituents (e.g., nitro, chloro), which may enhance DNA intercalation or enzyme inhibition .
  • Planar structures (e.g., pyridyl derivatives) improve stacking interactions in biological matrices, aiding insecticidal/fungicidal effects .

Key Insights :

  • POCl₃-mediated cyclization is versatile for introducing chloro and phenoxy groups .
  • Solvent-free conditions (e.g., toluene reflux) improve yields and reduce byproducts .
Physicochemical and Crystallographic Properties

Crystal packing and hydrogen bonding influence solubility and stability:

Compound Substituents Crystallographic Features Implications References
5-(3,5-Dimethylphenyl)-... Planar structure; intramolecular H-bonding Enhances thermal stability
5-(4-Pyridyl)-... N–H···N hydrogen bonds; 2D layers Improves aqueous solubility
5-(4-Chloro-3-nitrophenyl)-... High molecular polarity May limit blood-brain barrier penetration

Key Findings :

  • Hydrogen bonding (e.g., in pyridyl derivatives) enhances solubility and crystal stability .
  • Planarity in dimethylphenyl derivatives aids in packing efficiency and material stability .

Biological Activity

5-(4-Methyl-3,5-dinitrophenyl)-1,3,4-thiadiazol-2-amine is a member of the thiadiazole class of compounds, characterized by its heterocyclic structure containing nitrogen and sulfur atoms. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The presence of the dinitrophenyl group enhances its chemical reactivity and interaction with biological targets.

Chemical Structure and Properties

The molecular formula for this compound is C₉H₇N₅O₄S. Its structural features include:

  • Thiadiazole ring : A five-membered ring containing two nitrogen atoms and one sulfur atom.
  • Dinitrophenyl substituent : Contributes to the compound's reactivity and biological activity.

Anticancer Activity

Research indicates that derivatives of 1,3,4-thiadiazoles exhibit significant anticancer properties. Specifically, studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. For instance:

  • Cell Lines Tested : Human colon cancer (HCT116) and lung cancer (H460) cells showed marked sensitivity to this compound.
  • Mechanism of Action : The anticancer activity is attributed to its ability to interact with critical targets such as tubulin and protein kinases involved in cell division and proliferation .

Antimicrobial Activity

In addition to its anticancer potential, this compound also exhibits notable antimicrobial properties. It has been evaluated against several bacterial strains with promising results:

  • Inhibition Studies : The compound displayed moderate to excellent inhibitory activity against various pathogens.
  • Structure–Activity Relationship (SAR) : Modifications on the phenyl ring significantly influence the antimicrobial potency, suggesting that specific substitutions can enhance effectiveness .

Case Studies

A series of studies have been conducted to evaluate the biological activities of this compound:

  • Antitumor Efficacy : In vitro assays revealed that this compound can effectively inhibit tumor growth in specific cancer cell lines. Molecular docking studies further elucidated its binding interactions with target proteins involved in tumorigenesis.
  • Antimicrobial Testing : Various derivatives were synthesized and tested for their antimicrobial efficacy. The results indicated that certain modifications led to enhanced activity against resistant strains of bacteria.

Data Summary

Biological ActivityCell Line/PathogenObserved EffectReference
AnticancerHCT116Growth inhibition
AnticancerH460Growth inhibition
AntimicrobialVarious StrainsModerate to excellent inhibition

Molecular Docking Studies

Molecular docking studies have provided insights into how this compound interacts with biological targets at a molecular level:

  • Binding Affinity : The compound forms hydrogen bonds and hydrophobic interactions with key amino acids in target proteins.
  • Implications for Drug Design : Understanding these interactions aids in optimizing the compound for enhanced efficacy against cancer cells and pathogens .

Q & A

Q. What are the optimal synthetic routes for 5-(4-Methyl-3,5-dinitrophenyl)-1,3,4-thiadiazol-2-amine, and how can reaction yields be improved?

  • Methodological Answer : The compound can be synthesized via cyclocondensation reactions. A common approach involves refluxing substituted benzoic acids (e.g., 4-methyl-3,5-dinitrobenzoic acid) with thiosemicarbazide in the presence of activating agents like POCl₃ . To improve yields:
  • Use high-purity solvents (e.g., toluene or acetone) to reduce side reactions .
  • Optimize reaction time (typically 4–6 hours) and temperature (363–408 K) to balance completion and decomposition .
  • Purify via slow evaporation of acetone solutions to obtain X-ray-quality crystals .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • Spectroscopy :
  • IR : Identify N–H stretches (3100–3300 cm⁻¹) and C=S/C–N vibrations (600–700 cm⁻¹) .
  • NMR : Use ¹H/¹³C NMR to confirm amine protons (δ 5.5–6.5 ppm) and aromatic/thiadiazole carbons .
  • X-ray Diffraction : Analyze planarity (r.m.s. deviation <0.15 Å) and intramolecular hydrogen bonds (C–H···N, 2.5–2.7 Å) to determine molecular conformation .

Q. How can researchers design initial biological activity screens for this compound?

  • Methodological Answer :
  • Antimicrobial Assays : Use broth microdilution (MIC) against Gram-positive/negative bacteria and fungi .
  • Antitumor Screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
  • Mechanistic Studies : Pair bioassays with computational docking (e.g., AutoDock) to predict binding to targets like thymidylate synthase .

Advanced Research Questions

Q. How do crystallographic data inform the compound’s stability and reactivity?

  • Methodological Answer :
  • Planarity Analysis : X-ray data reveal near-planar thiadiazole and aryl rings (dihedral angles <30°), enhancing π-π stacking and photostability .
  • Hydrogen Bonding : Intramolecular C–H···N bonds (Table 1 in ) stabilize the planar conformation, while intermolecular bonds form 2D layers, influencing solubility and crystallinity .
  • Nitro Group Effects : The 3,5-dinitro substituents increase electron-withdrawing effects, potentially enhancing electrophilic reactivity .

Q. How can computational methods (DFT, MD) complement experimental data for this compound?

  • Methodological Answer :
  • Geometry Optimization : Use B3LYP/6-31G(d,p) to calculate bond lengths/angles, comparing with X-ray data to validate accuracy .
  • Solvent Effects : Apply PCM models in TD-DFT to simulate UV-Vis spectra in ethanol/DMSO, correlating with experimental λmax shifts .
  • Reactivity Predictions : Calculate Fukui indices to identify nucleophilic/electrophilic sites for derivatization .

Q. What strategies resolve contradictions in reported biological activities across studies?

  • Methodological Answer :
  • Meta-Analysis : Normalize data using IC₅₀/EC₅₀ values and assess assay conditions (e.g., pH, serum content) .
  • Structure-Activity Relationships (SAR) : Compare substituent effects (e.g., methyl vs. nitro groups) on activity .
  • Dose-Response Curves : Re-evaluate conflicting results using standardized protocols (e.g., CLSI guidelines for antimicrobial tests) .

Q. How can researchers evaluate the compound’s stability under thermal and photolytic conditions?

  • Methodological Answer :
  • Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures (T₀) in N₂/air atmospheres .
  • Photostability : Expose to UV light (254–365 nm) and monitor degradation via HPLC .
  • Kinetic Studies : Use Arrhenius plots to predict shelf-life under storage conditions .

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